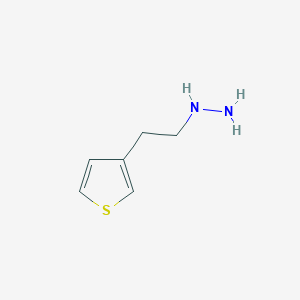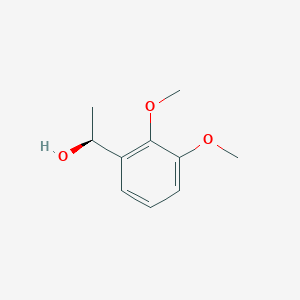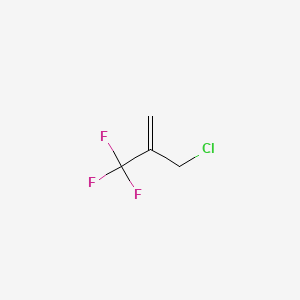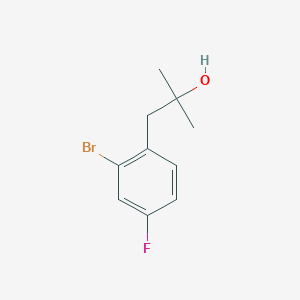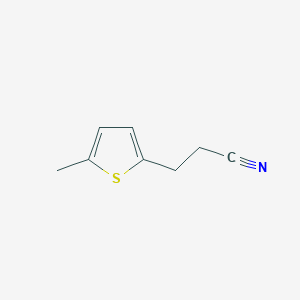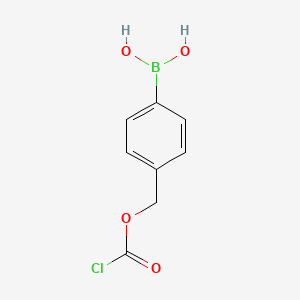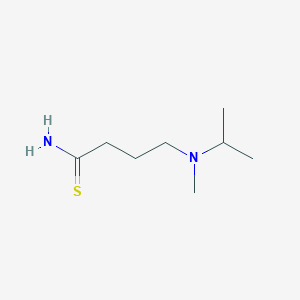
4-(Isopropyl(methyl)amino)butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropyl(methyl)amino)butanethioamide is an organic compound with the molecular formula C8H18N2S It is characterized by the presence of an isopropyl group, a methyl group, and a butanethioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)butanethioamide typically involves the reaction of isopropylamine and methylamine with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropyl(methyl)amino)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Isopropyl(methyl)amino)butanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Isopropyl(methyl)amino)butanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Isopropyl(methyl)amino)butanamide: Similar structure but lacks the thioamide group.
4-(Isopropyl(methyl)amino)butanethiol: Contains a thiol group instead of a thioamide group.
4-(Isopropyl(methyl)amino)butanoic acid: Contains a carboxylic acid group instead of a thioamide group.
Uniqueness
4-(Isopropyl(methyl)amino)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H18N2S |
|---|---|
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
4-[methyl(propan-2-yl)amino]butanethioamide |
InChI |
InChI=1S/C8H18N2S/c1-7(2)10(3)6-4-5-8(9)11/h7H,4-6H2,1-3H3,(H2,9,11) |
Clave InChI |
KXVDPZSGYHOHIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


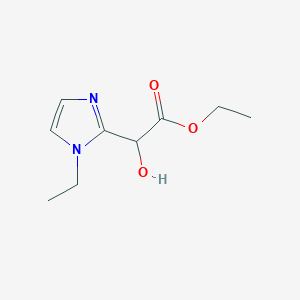
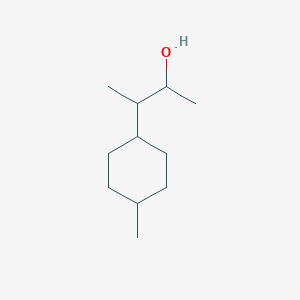

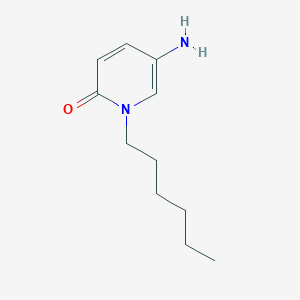
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


